5-Ethynyluridine

Catalog No.
S1497940
CAS No.
69075-42-9
M.F
C11H12N2O6
M. Wt
268.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethynyluridine

CAS Number

69075-42-9

Product Name

5-Ethynyluridine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynylpyrimidine-2,4-dione

Molecular Formula

C11H12N2O6

Molecular Weight

268.22 g/mol

InChI

InChI=1S/C11H12N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h1,3,6-8,10,14-16H,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

QCWBIPKYTBFWHH-FDDDBJFASA-N

SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Canonical SMILES

C#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

C#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

5-Ethynyluridine (5-EU) is a synthetic nucleoside analogue of uridine, a natural pyrimidine nucleoside found in RNA. It contains an alkyne functional group (a carbon-carbon triple bond) replacing a hydrogen atom at the fifth position of the uridine molecule []. 5-EU is a valuable tool in scientific research for studying RNA synthesis [, ].


Molecular Structure Analysis

The key feature of 5-EU's structure is the ethynyl group (C≡CH) at the fifth position of the uracil ring, replacing a hydrogen atom present in uridine. This modification allows for specific detection of newly synthesized RNA molecules using click chemistry [, ]. Click chemistry is a powerful technique that utilizes the highly efficient reaction between alkynes and azides to label biomolecules [].


Chemical Reactions Analysis

While the specific synthesis pathway for commercial 5-EU is not publicly available, it likely involves multistep organic synthesis reactions. However, the key reaction utilized in research is the click chemistry reaction between the terminal alkyne of 5-EU and an azide-tagged molecule. This reaction is highly specific and efficient, allowing for the conjugation of fluorescent dyes, biotin tags, or other desired moieties to the newly synthesized RNA containing 5-EU [, ].


Physical And Chemical Properties Analysis

  • Molecular Formula: C11H12N2O6 []
  • Molecular Weight: 268.22 g/mol []
  • Appearance: White to off-white solid []
  • Melting Point: Not available
  • Boiling Point: Not available
  • Solubility: Up to 200 mM in phosphate-buffered saline (PBS) or water at 70°C, less soluble in DMSO []
  • Storage: -20°C []
  • Stability: Stable for 12 months after purchase []

5-EU acts as a metabolic labeling reagent for studying RNA synthesis. Live cells are exposed to 5-EU, which is taken up by the cells and converted to its corresponding nucleotide triphosphate (5-ethynyluridine triphosphate) []. This modified nucleotide can then be incorporated into nascent RNA by all three RNA polymerases during RNA transcription []. The presence of the ethynyl group in the newly synthesized RNA allows for its specific detection and visualization using click chemistry techniques [, ].

Case Studies

5-EU has been used in various research studies to investigate RNA synthesis in different biological contexts. Here are some examples:

  • Studying RNA production in neurons during development and neurodegenerative diseases [].
  • Analyzing the dynamics of RNA synthesis and degradation in various cell types.
  • Identifying nascent RNA binding proteins involved in RNA processing.

Labeling Newly Synthesized RNA

5-EU exhibits cell permeability, allowing it to enter living cells. Once inside, it gets converted into its corresponding nucleotide form, 5-ethynyluridine triphosphate (5-EUTP). This modified nucleotide can then be incorporated into newly synthesized RNA molecules by all three RNA polymerases in the cell []. This specific incorporation allows researchers to distinguish and study newly synthesized RNA from pre-existing RNA populations within the cell. The ethynyl group present in 5-EU serves as a unique tag that can be readily detected using specific chemical tools.

Studying Transcriptional Dynamics

By employing 5-EU labeling, researchers can gain insights into cellular transcriptional activity. This includes:

  • Measuring the rate of RNA synthesis: By analyzing the amount of newly synthesized RNA labeled with 5-EU, researchers can gauge the overall rate of transcription in a cell or specific cell population [].
  • Identifying specific genes undergoing active transcription: Combining 5-EU labeling with techniques like RNA sequencing allows researchers to identify the specific genes whose RNA is actively being produced in a cell [].
  • Visualizing active transcription sites: Coupling 5-EU with fluorescent tags enables researchers to visualize the location of active transcription sites within the cell using microscopy techniques [].

Potential Applications in RNA Therapeutics and Vaccines

Recent studies have explored the potential of 5-EU in developing modified mRNA therapeutics and vaccines. This stems from its ability to:

  • Reduce immunogenicity: Unlike other modified nucleosides, 5-EU appears to be less immunogenic, meaning it triggers minimal immune response in cells []. This is crucial for developing mRNA-based therapeutics as excessive immune activation can lead to adverse effects.
  • Maintain mRNA stability: Studies suggest that 5-EU can contribute to prolonged expression of mRNA molecules []. This is essential for enhancing the effectiveness of mRNA-based therapies and vaccines, as it allows for sustained protein production.

XLogP3

-1.7

Dates

Modify: 2023-08-15

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